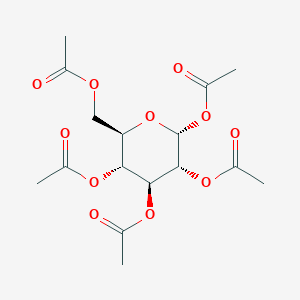
Saccharine N-(2-acide acétique éthyl ester)
Vue d'ensemble
Description
Saccharin N-(2-acetic acid ethyl ester) (also known as saccharin acetate ester, or SAE) is an artificial sweetener used in a variety of food and beverage products. It is a derivative of saccharin, a widely used artificial sweetener, and is one of the most commonly used non-nutritive sweeteners. Saccharin acetate ester is a synthetic sweetener that is produced by esterification of saccharin with acetic acid, and has been used as a sugar substitute since the mid-1960s.
Applications De Recherche Scientifique
Rôle de catalyseur
La saccharine et ses dérivés, y compris la saccharine N-(2-acide acétique éthyl ester), ont été trouvés pour agir comme catalyseurs pour une grande variété de transformations organiques . Cette application représente une approche catalytique plus verte et supérieure pour les réactions . L'application catalytique de la saccharine et de ses dérivés comprend des réactions telles que la réaction de Biginelli, la synthèse du pyrrole de Paal-Knorr, la réaction de couplage azoïque, les halogénations, la domino Knoevenagel, Michael, la réaction de déoximation, la condensation catalytique, la protection des groupes fonctionnels et l'oxydation .
Estérification de l'acide acétique
La saccharine N-(2-acide acétique éthyl ester) a été utilisée dans la synthèse rapide des esters d'acide acétique, y compris l'acétate de méthyle, l'acétate d'éthyle, l'acétate de n-propyle et l'acétate de n-butyle . Ce processus est facilité par un réacteur à microcanaux .
Contrôle de la qualité dans la production de piroxicam
Il est également utilisé comme intermédiaire dans la synthèse d'autres composés chimiques .
Antimicrobien industriel, conservateur et inhibiteur d'enzymes
Le composé est un antimicrobien industriel majeur, un conservateur et un inhibiteur d'enzymes . Il a des effets inhibiteurs exceptionnels sur la croissance des champignons, des bactéries et des algues dans les milieux organiques . Cela résout une série de problèmes causés par la croissance microbienne, tels que les moisissures, la fermentation, la détérioration, l'émulsification et les odeurs .
Production d'arômes comestibles, de colorants, de produits pharmaceutiques et de parfums
Les esters d'acide acétique synthétisés avec de l'acide acétique et des alcools à chaîne courte, y compris la saccharine N-(2-acide acétique éthyl ester), peuvent être utilisés dans la production d'arômes comestibles, de colorants, de produits pharmaceutiques et de parfums<a aria-label="2: " data-citationid="ac2779a2-0716-3544-1e7f-cf4aae55ec25-32" h
Orientations Futures
The use of saccharin and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), in catalysis represents a greener and superior approach for reactions . This suggests potential future directions in the development of efficient green catalysts for the synthesis of various bioactive moieties .
Mécanisme D'action
Target of Action
Saccharin N-(2-acetic acid ethyl ester), also known as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, is a derivative of saccharinSaccharin and its derivatives have been reported to act as catalysts in a variety of organic transformations .
Mode of Action
Saccharin and its derivatives are known to act as catalysts in various organic reactions, suggesting that they may interact with their targets to facilitate these reactions .
Biochemical Pathways
Saccharin and its derivatives have been reported to catalyze a wide variety of organic transformations, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26927 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
As a derivative of saccharin, it may share some of saccharin’s properties, including its ability to act as a catalyst in various organic reactions .
Analyse Biochimique
Biochemical Properties
It is known to be a derivative of saccharin, a sweetening agent often used in the food industry
Cellular Effects
It is known that saccharin and its derivatives can act as catalysts for a wide variety of organic transformations , which suggests that Saccharin N-(2-acetic acid ethyl ester) may have some influence on cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is known that saccharin and its derivatives can act as catalysts in various organic transformations , suggesting that Saccharin N-(2-acetic acid ethyl ester) may interact with biomolecules and influence enzyme activity or gene expression. Specific binding interactions and changes in gene expression have not been reported.
Propriétés
IUPAC Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQHUPTHHPHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179412 | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24683-20-3 | |
| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACCHARIN N-(2-ACETIC ACID ETHYL ESTER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)




![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)